

3-(Bromomethyl)benzaldehyde IUPAC name and structure

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Compound of Interest

Compound Name: 3-(Bromomethyl)benzaldehyde

Cat. No.: B1337732

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An In-depth Technical Guide to **3-(Bromomethyl)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzaldehyde is a functionalized aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive aldehyde group and a benzylic bromide, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and development. The presence of the bromomethyl group offers a site for nucleophilic substitution, while the aldehyde group can undergo a wide range of transformations, positioning this reagent as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for the compound is **3-(bromomethyl)benzaldehyde**.[3][4][5] Its structure consists of a benzene ring substituted with an aldehyde group (-CHO) and a bromomethyl group (-CH₂Br) at the meta (1,3) positions.

- SMILES: C1=CC(=CC(=C1)C=O)CBr[3]
- InChI Key: OEPGAYXSRGROSQ-UHFFFAOYSA-N[3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-(Bromomethyl)benzaldehyde** is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrO	[3] [6]
Molecular Weight	199.04 g/mol	[3] [6]
Appearance	White crystalline solid	[7]
Boiling Point	49-51 °C	[4]
Physical Form	Solid	[4]
Purity	≥97% (typical)	[4]
Storage Temperature	2-8 °C, under inert atmosphere	
CAS Number	82072-23-9	[3] [6]

Synthesis and Experimental Protocols

3-(Bromomethyl)benzaldehyde is commercially available but can also be synthesized in the laboratory.[\[7\]](#) A common and high-yield synthetic route involves the reduction of a nitrile precursor.

Protocol: Synthesis via Reduction of α -Bromo-m-toluinitrile

This procedure details the synthesis of **3-(bromomethyl)benzaldehyde** from commercially available alpha-bromo-m-toluinitrile using Diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[\[7\]](#) This method is noted for its high efficiency, achieving a yield of approximately 94%.[\[7\]](#)

Materials:

- alpha-bromo-m-toluinitrile (5 g, 25.51 mmol)
- Toluene (anhydrous)
- Diisobutylaluminum hydride (DIBAL-H), 1 M in Hexanes (35.96 ml, 35.96 mmol)
- Chloroform (CHCl₃)
- 10% Hydrochloric Acid (HCl)
- Sodium Sulfate (Na₂SO₄)
- Hexanes (ice-cold)

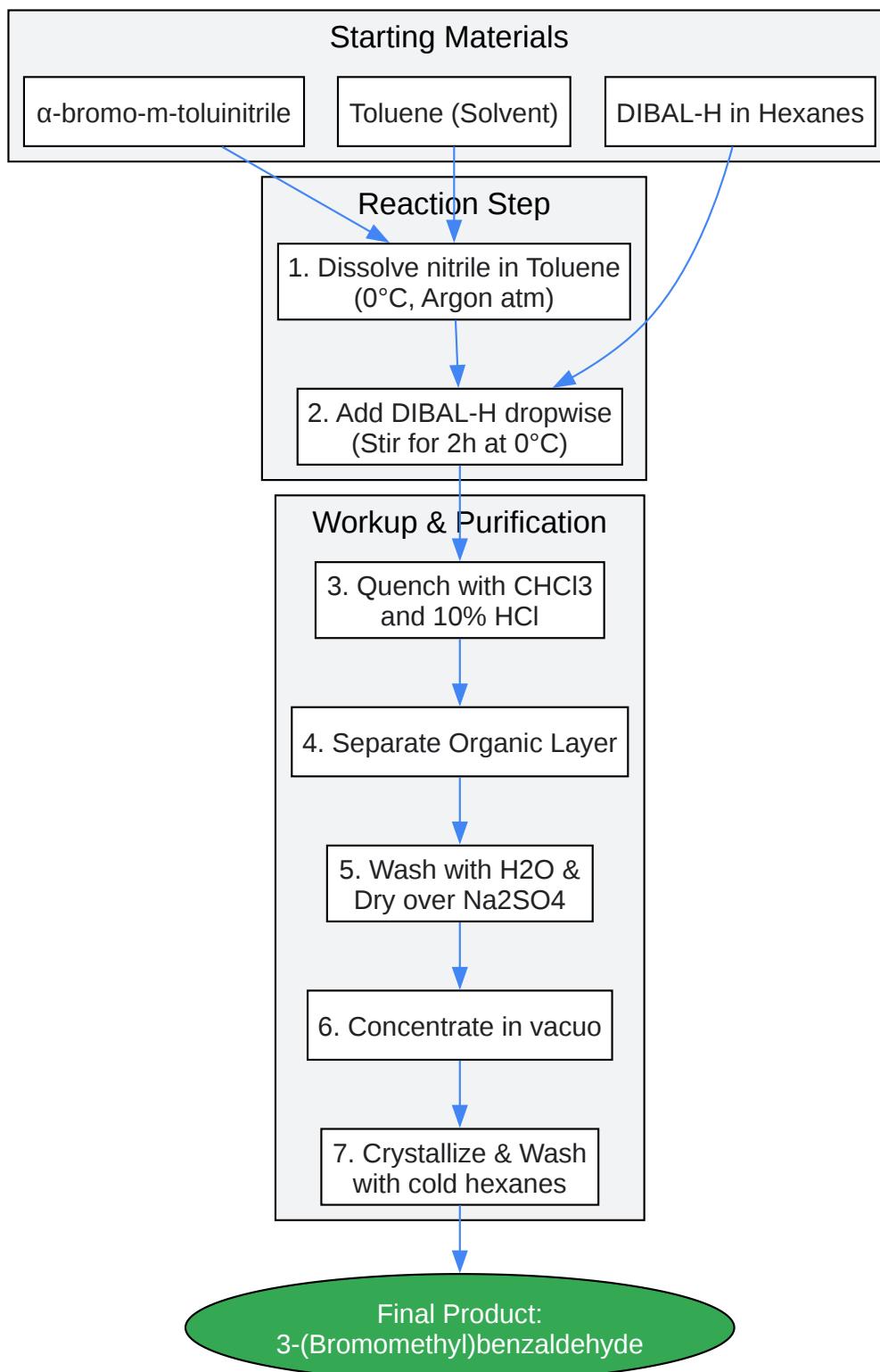
Procedure:

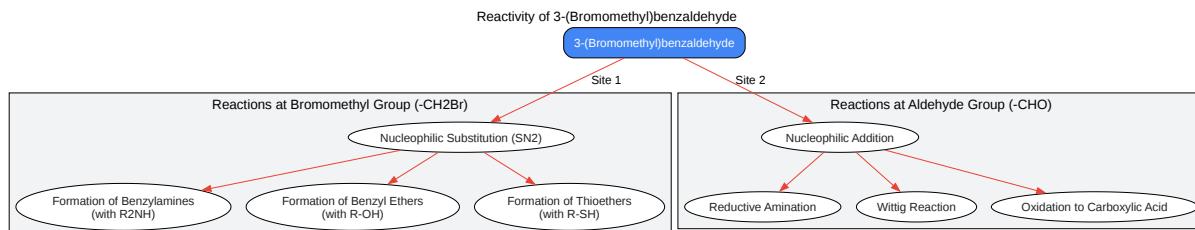
- Dissolve alpha-bromo-m-toluinitrile (5 g, 25.51 mmol) in anhydrous toluene.
- Cool the solution to 0 °C under an argon atmosphere.
- Add Diisobutylaluminum hydride (35.96 ml, 1 M in Hexanes) dropwise to the solution. The solution will turn from a white opaque suspension to a clear yellow solution.
- Stir the reaction mixture at 0 °C for 2 hours.
- Add 66 ml of chloroform to the reaction mixture, followed by the slow addition of 200 ml of 10% HCl to quench the reaction.
- Stir the resulting mixture vigorously for 1 hour.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with distilled water.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
- Concentrate the filtrate under reduced pressure to yield a clear oil, which should crystallize upon standing overnight.

- Filter the white crystals and wash with ice-cold hexanes.
- Dry the crystals to obtain the final product, **3-(bromomethyl)benzaldehyde**.

Alternative Synthetic Routes: Other potential synthetic strategies include the Stephen Reduction of the corresponding nitrile or free-radical bromination of 3-methylbenzaldehyde (Wohl-Ziegler Reaction), although the reduction of the nitrile is often preferred for its good to excellent yields.^[7]

Synthesis Workflow of 3-(Bromomethyl)benzaldehyde





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